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Compound of Interest

Compound Name: 2-Methyloctane-1,3-diol

Cat. No.: B15487294

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural analysis of 2-methyloctane-
1,3-diol, a chiral diol with potential applications in various fields of chemical and
pharmaceutical research. Due to the limited availability of specific experimental data for this
compound in public databases, this document outlines the expected analytical outcomes based
on established principles of organic spectroscopy and stereochemistry. Detailed methodologies
for key analytical techniques are also provided to facilitate the empirical investigation of this
molecule.

Chemical Structure and Stereochemistry

2-Methyloctane-1,3-diol possesses two stereocenters at the C2 and C3 positions, giving rise
to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and
(2S,3S) isomers are enantiomers, as are the (2R,3S) and (2S,3R) isomers. The relationship
between the (2R,3R)/(2S,3S) pair and the (2R,3S)/(2S,3R) pair is diastereomeric. The
structural formula and stereochemical designations are illustrated below.

Chemical Formula: CoaH2002[1] Molar Mass: 160.25 g/mol [1] IUPAC Name: 2-methyloctane-
1,3-diol[1] CAS Number: 5411-89-2[1]

Predicted Spectroscopic Data
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The following tables summarize the predicted quantitative data from key spectroscopic

techniques for the structural elucidation of 2-methyloctane-1,3-diol. These predictions are

based on typical values for similar aliphatic diols.

Table 1: Predicted ‘*H NMR Chemical Shifts

Predicted Chemical

Coupling Constant

Proton Assignment Shift (3, ppm) Multiplicity (3, H2)
H1' (CHs-C2) ~0.9 d ~7
H1 (CH20H) ~3.4-37 m

H2 ~1.6-1.8 m

H3 ~3.8-4.1 m

H4 ~1.2-15 m

H5 ~1.2-15 m

H6 ~1.2-15 m

H7 ~1.2-15 m

H8 (CH3) ~0.9 t ~7
OH (C1) Variable brs

OH (C3) Variable brs

Note: Chemical shifts are referenced to TMS (0 ppm) and are solvent-dependent. Multiplicities

are abbreviated as: s (singlet), d (doublet), t (triplet), m (multiplet), br (broad).

Table 2: Predicted *C NMR Chemical Shifts
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Carbon Assignment Predicted Chemical Shift (8, ppm)
C1 (CH20H) ~65 - 70

Cc2 ~40 - 45

C3 ~70-75

C4 ~30-35

C5 ~25-30

C6 ~22 - 27

Cc7 ~31- 36

C8 (CHs) ~14

C1' (CHs-C2) ~15- 20

Note: Chemical shifts are referenced to TMS (0 ppm) and are solvent-dependent.

ble 3: licted E .

m/z Proposed Fragment lon Fragmentation Pathway
160 [CoH2002]* Molecular lon (M)

Loss of H20 (Dehydration)[2]
142 [CoH180]*

[31[4]
129 [CsH170]* a-cleavage, loss of CH20H
115 [C7H150]* a-cleavage, loss of C2HsO
101 [CeH130]* Cleavage of C3-C4 bond

Cleavage of C3-C4 bond with
73 [CaH0O]*

rearrangement

[CH2=0OH]*, characteristic for
45 [CHsO]*

primary alcohols[2]

Note: The relative abundance of fragments will depend on the ionization technique used.
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Table 4: Predicted Infrared (IR) Spectroscopy

Absorptions
Wavenumber (cm~?) Vibration Type Functional Group
3600 - 3200 (broad) O-H stretch Alcohol
2960 - 2850 (strong) C-H stretch Alkane
1470 - 1450 C-H bend Alkane
1380 - 1370 C-H rock (methyl) Alkane
1150 - 1050 (strong) C-O stretch Alcohol

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structural
analysis of 2-methyloloctane-1,3-diol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon and proton framework of the molecule.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Sample Preparation:

e Dissolve 5-10 mg of purified 2-methyloctane-1,3-diol in approximately 0.7 mL of a
deuterated solvent (e.g., CDCIs, D20, or DMSO-ds).

¢ Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
o Transfer the solution to a 5 mm NMR tube.

H NMR Acquisition:

e Pulse Program: Standard single-pulse sequence.

e Spectral Width: 0-12 ppm.
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e Number of Scans: 16-64, depending on sample concentration.

¢ Relaxation Delay: 1-2 seconds.

13C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse sequence.

Spectral Width: 0-220 ppm.

Number of Scans: 1024 or more, as 13C has a low natural abundance.

Relaxation Delay: 2-5 seconds.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale to the TMS signal.

Integrate the peaks in the *H NMR spectrum to determine proton ratios.

Analyze coupling patterns (multiplicities) to deduce proton connectivity.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) with an electron ionization
(El) source.

Sample Preparation:

o Prepare a dilute solution of purified 2-methyloctane-1,3-diol (e.g., 1 mg/mL) in a volatile
organic solvent such as methanol or dichloromethane.

GC-MS Analysis:
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e GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
e Injection Volume: 1 pL.
e Injector Temperature: 250 °C.

o Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes,
then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

e MS lon Source: Electron lonization (El) at 70 eV.

e Mass Range: m/z 40-400.

e Scan Speed: 2 scans/second.

Data Analysis:

« ldentify the molecular ion peak (M*) to confirm the molecular weight.

» Analyze the fragmentation pattern, paying attention to characteristic losses for alcohols, such
as the loss of water (M-18) and a-cleavage.[2][3][4]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Neat Liquid):

e Place a drop of the purified liquid 2-methyloctane-1,3-diol between two potassium bromide
(KBr) or sodium chloride (NaCl) plates.

o Gently press the plates together to form a thin film.
Sample Preparation (Solution):

o Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of
interest (e.g., carbon tetrachloride).
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e Place the solution in a liquid IR cell.
Data Acquisition:

e Spectral Range: 4000-400 cm™1,

e Resolution: 4 cm~1.

e Number of Scans: 16-32.

Data Analysis:

« ldentify the broad absorption band in the 3600-3200 cm~! region, characteristic of the O-H
stretching of the alcohol functional groups.

« ldentify the strong C-H stretching absorptions in the 2960-2850 cm~1 region.
« ldentify the strong C-O stretching absorption in the 1150-1050 cm~1 region.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the structural analysis of 2-
methyloctane-1,3-diol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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